1-((2-Hydroxyethyl)iminomethyl)-2-naphthol chemical properties
1-((2-Hydroxyethyl)iminomethyl)-2-naphthol chemical properties
1-((2-Hydroxyethyl)iminomethyl)-2-naphthol: A Comprehensive Technical Guide on Synthesis, Coordination Dynamics, and Advanced Applications
Executive Summary
1-((2-Hydroxyethyl)iminomethyl)-2-naphthol (CAS: 1082-25-3) is a highly versatile, tridentate ONO-donor Schiff base ligand[1]. Synthesized via the condensation of 2-hydroxy-1-naphthaldehyde and ethanolamine, this compound features a highly adaptable coordination pocket composed of an azomethine nitrogen, a naphtholic oxygen, and an aliphatic hydroxyl oxygen[2][3]. As a flexidentate ligand, it plays a foundational role in modern coordination chemistry, enabling the design of transition metal complexes with tailored geometries for applications ranging from catalytic oxidation[4] to organic light-emitting diodes (OLEDs)[5].
This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthesis protocols, and mechanistic coordination behavior.
Chemical Identity & Spectroscopic Signatures
Understanding the structural and electronic properties of 1-((2-Hydroxyethyl)iminomethyl)-2-naphthol is critical for predicting its behavior in complexation reactions. The molecule exhibits a strong propensity for tautomerism (enol-imine
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1-((2-Hydroxyethyl)iminomethyl)-2-naphthol |
| CAS Number | 1082-25-3[1] |
| Molecular Formula | C₁₃H₁₃NO₂[1] |
| Molecular Weight | 215.25 g/mol [1] |
| Appearance | Orange to yellow microcrystalline solid[4] |
| Solubility | Soluble in DMSO, DMF, hot ethanol/methanol; insoluble in water[3] |
Table 2: Diagnostic Spectroscopic Data
Note: Spectroscopic validation is essential to confirm the success of the condensation reaction and the purity of the ligand.
| Technique | Key Signals | Structural Assignment & Causality |
|---|
| FT-IR (KBr) | ~1622–1641 cm⁻¹ |
Synthesis Methodology & Reaction Mechanism
The synthesis of 1-((2-Hydroxyethyl)iminomethyl)-2-naphthol proceeds via a classic nucleophilic addition-elimination mechanism. The primary amine of ethanolamine attacks the electrophilic carbonyl carbon of 2-hydroxy-1-naphthaldehyde, forming a hemiaminal intermediate, which subsequently dehydrates to form the thermodynamically stable conjugated Schiff base[3][7].
Synthesis pathway of 1-((2-Hydroxyethyl)iminomethyl)-2-naphthol via condensation.
Protocol 1: Self-Validating Synthesis of the Free Ligand
Causality Note: Absolute ethanol is selected as the solvent because it facilitates the azeotropic removal of water during reflux, driving the equilibrium toward the imine product.
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Preparation: Dissolve 10.0 mmol (1.72 g) of 2-hydroxy-1-naphthaldehyde in 25 mL of absolute hot ethanol[3][4].
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Addition: In a separate flask, dissolve 10.0 mmol (0.61 g / ~0.60 mL) of ethanolamine in 10 mL of absolute ethanol. Add this dropwise to the aldehyde solution under continuous magnetic stirring[2][4].
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Reflux & Monitoring: Heat the mixture to reflux (approx. 78 °C) for 2–3 hours.
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Validation Step: Monitor the reaction via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). The reaction is complete when the aldehyde spot (UV active, lower Rf) completely disappears, replaced by a bright yellow/orange spot (the Schiff base).
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Crystallization: Concentrate the solution to half its volume under reduced pressure and cool it in an ice-water bath. Orange needle-like crystals will precipitate[4].
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Purification: Filter the precipitate under a vacuum, wash with cold ethanol to remove unreacted starting materials, and recrystallize from a hot ethanol/methanol (1:1) mixture[3]. Dry in a vacuum desiccator over anhydrous CaCl₂.
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Final Validation: Run an FT-IR spectrum. The total disappearance of the aldehyde carbonyl peak at ~1690 cm⁻¹ and the appearance of a sharp peak at ~1640 cm⁻¹ validates the structural integrity of the product[4].
Coordination Dynamics & Metal Complexation
As a tridentate ligand, 1-((2-Hydroxyethyl)iminomethyl)-2-naphthol coordinates to transition metals via the naphtholic oxygen (O), the azomethine nitrogen (N), and the aliphatic hydroxyl oxygen (O)[2][8]. Depending on the metal's oxidation state and the pH of the reaction, the ligand can act as a monobasic (deprotonated at the naphthol only) or dibasic (deprotonated at both hydroxyls) chelator[4][8].
Tridentate ONO coordination mode of the Schiff base to a transition metal center.
Protocol 2: Synthesis of an Octahedral Iron(III) Complex
This protocol outlines the synthesis of a distorted octahedral Fe(III) complex, [Fe(L)Cl₂(Py)], which is of significant interest in molecular magnetic materials[2].
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Ligand Solubilization: Dissolve 1.0 mmol (215 mg) of the synthesized Schiff base in 10 mL of methanol. Stir at 50 °C until fully dissolved[2].
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Metal Addition: Prepare a solution of FeCl₃·6H₂O (1.0 mmol, 270 mg) in a 4 mL mixture of Acetonitrile/Pyridine (3:1 v/v). Add this dropwise to the ligand solution[2].
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Causality Note: Pyridine acts as both a base to facilitate the deprotonation of the naphtholic OH and as a co-ligand to satisfy the octahedral coordination sphere of Fe(III).
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Complexation: Stir the resulting dark mixture at room temperature for 7 hours.
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Validation Step: The immediate color change from orange to deep black/dark green indicates successful metal-to-ligand charge transfer (MLCT) complexation[2].
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Isolation: Filter the solution to remove any insoluble iron hydroxides. Allow the filtrate to stand undisturbed at room temperature.
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Crystallization: After approximately one week, block-shaped crystals suitable for X-ray diffraction will form[2].
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Final Validation: Conduct molar conductance measurements in DMF. A low molar conductance value (< 20 Ω⁻¹ cm² mol⁻¹) confirms the non-electrolytic nature of the complex, proving that the chloride ions are coordinated in the inner sphere rather than acting as counter-ions[7][8].
Advanced Applications in Modern Research
The structural rigidity and extended
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Optoelectronics (OLEDs): Heteroleptic Zinc(II) complexes utilizing this specific naphthaldimine framework exhibit intense photoluminescence. When integrated into OLED architectures with mixed host materials, these complexes demonstrate highly efficient green emission (maximum luminescence ~7830 cd/m²), driven by their long-lived emissive excited states[5].
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Catalytic Oxidation: Oxovanadium(IV) complexes formed with this ligand act as potent catalysts. They are highly effective in the oxidative conversion of benzoin to benzil using H₂O₂ as an environmentally benign oxidant, leveraging the redox-active nature of the vanadium center stabilized by the ONO donor set[4].
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Bioinorganic Therapeutics: Coordination of this ligand to Co(II), Ni(II), and Cu(II) significantly enhances its lipophilicity. This allows the metal complexes to penetrate bacterial cell membranes more effectively than the free ligand, exhibiting potent antibacterial and antifungal activities[3].
References
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Liu, S., Yang, J., Lv, L., & Li, D. "Dichlorido{1-[(2-hydroxyethyl)iminomethyl]-2-naphtholato}pyridineiron(III) pyridine monosolvate". National Institutes of Health (PMC). Available at:[Link]
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Journal of Chemical Health Risks. "Schiff Base Ligand System Containing ONO Donor Atoms and Synthesis of Metal Complexes". jchr.org. Available at:[Link]
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Taylor & Francis. "Metal-based ethanolamine-derived compounds: a note on their synthesis, characterization and bioactivity". tandfonline.com. Available at:[Link]
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Syaxal, A., Singhal, O. P., & Banerjee, S. "Synthesis of New Dioxouranium(VI) Complexes with Tridentate Diabasic Schiff Bases Derived from Salicylaldehyde or Substituted Salicylaldehyde and Ethanolamine". Taylor & Francis Online. Available at: [Link]
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RSC Publishing. "A perspective on the applications of Schiff base metal complexes in photovoltaic and light emitting devices". rsc.org. Available at: [Link]
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D-NB.info. "Oxidation of benzoin catalyzed by oxovanadium (IV) schiff base complexes". d-nb.info. Available at: [Link]
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National Institutes of Health. "Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine". nih.gov. Available at:[Link]
Sources
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- 4. d-nb.info [d-nb.info]
- 5. A perspective on the applications of Schiff base metal complexes in photovoltaic and light emitting devices: the tunability and effect of structural modifications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
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